molecular formula C12H20O2 B11944533 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one CAS No. 73723-49-6

3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one

Cat. No.: B11944533
CAS No.: 73723-49-6
M. Wt: 196.29 g/mol
InChI Key: MITGEWZMWAOSSK-UHFFFAOYSA-N
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Description

3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexenone, characterized by the presence of isobutoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one typically involves the reaction of 2,6-dimethylcyclohexanone with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the final product. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutoxy-2-methyl-2-cyclohexen-1-one
  • 2,6-Dimethyl-2-cyclohexen-1-one
  • 3-Ethoxy-2-cyclohexen-1-one

Uniqueness

3-Isobutoxy-2,6-dimethyl-2-cyclohexen-1-one is unique due to the presence of both isobutoxy and dimethyl groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications.

Properties

CAS No.

73723-49-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2,6-dimethyl-3-(2-methylpropoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C12H20O2/c1-8(2)7-14-11-6-5-9(3)12(13)10(11)4/h8-9H,5-7H2,1-4H3

InChI Key

MITGEWZMWAOSSK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=C(C1=O)C)OCC(C)C

Origin of Product

United States

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